REACTION_CXSMILES
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C(O)(C(F)(F)F)=O.C(OC(=O)[NH:14][C:15]1[N:16]([CH3:22])[N:17]=[C:18]([CH3:21])[C:19]=1[F:20])(C)(C)C>C(Cl)Cl>[F:20][C:19]1[C:18]([CH3:21])=[N:17][N:16]([CH3:22])[C:15]=1[NH2:14]
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Type
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CUSTOM
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Details
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After stirring for 24 h
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Rate
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UNSPECIFIED
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RPM
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0
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the reaction mixture was quenched with 2N aqueous NaOH
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Type
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EXTRACTION
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Details
|
extracted with CH2Cl2 (3×)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phases were dried (Na2SO4)
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Type
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FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
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Details
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concentrated
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |